(S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Overview
Description
(S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a chiral compound belonging to the class of isoquinoline derivatives This compound is characterized by its tetrahydro-isoquinoline core structure, which is a common motif in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and dihydroisoquinoline derivatives.
Cyclization: The key step involves the cyclization of the dihydroisoquinoline derivative with benzylamine under acidic or basic conditions to form the tetrahydro-isoquinoline core.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Benzyl-substituted derivatives
Scientific Research Applications
(S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, pain signaling, and neuronal function.
Comparison with Similar Compounds
(S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:
Tetrahydroisoquinoline: Lacks the benzyl and carboxylic acid groups, resulting in different chemical reactivity and biological activity.
Benzylisoquinoline: Contains the benzyl group but lacks the tetrahydro-isoquinoline core, leading to distinct properties.
Isoquinoline-3-carboxylic acid: Lacks the tetrahydro and benzyl groups, affecting its overall chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S)-2-benzyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)16-10-14-8-4-5-9-15(14)12-18(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUPAEYPYJHZCK-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153475 | |
Record name | (3S)-1,2,3,4-Tetrahydro-2-(phenylmethyl)-3-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701153475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-66-7 | |
Record name | (3S)-1,2,3,4-Tetrahydro-2-(phenylmethyl)-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-1,2,3,4-Tetrahydro-2-(phenylmethyl)-3-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701153475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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